2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
This compound features a thiazole core linked to a 2-methylindolin-1-yl-2-oxoethyl group via a sulfur atom and an acetamide bridge to a p-tolyl aromatic ring. The 2-methylindolin moiety may enhance target selectivity or pharmacokinetic profiles compared to simpler substituents like piperazine or aryl groups in related compounds.
Properties
IUPAC Name |
2-[[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-15-7-9-18(10-8-15)24-21(27)14-30-23-25-19(13-29-23)12-22(28)26-16(2)11-17-5-3-4-6-20(17)26/h3-10,13,16H,11-12,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJWPBFJJJBYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Indole Derivative: Starting with 2-methylindole, the compound is alkylated to introduce the 2-oxoethyl group.
Thiazole Ring Formation: The alkylated indole is then reacted with a thioamide to form the thiazole ring.
Thioether Formation: The thiazole derivative is further reacted with a halogenated acetamide to introduce the thioether linkage.
Final Coupling: The resulting intermediate is coupled with p-toluidine to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.
Reduction: Reduction reactions may target the carbonyl groups within the molecule.
Substitution: The thioether and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
This compound features a thiazole moiety, an indoline derivative, and a p-tolyl acetamide structure. The unique combination of these functional groups contributes to its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 453.58 g/mol.
| Component | Structural Feature | Biological Activity |
|---|---|---|
| Thiazole | Contains thiazole ring | Antimicrobial properties |
| Indoline | Indoline core structure | Anticancer properties |
| Acetamide | Acetamide group | Enzyme inhibition |
Biological Activities
Research indicates that compounds similar to 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide exhibit a range of biological activities:
- Antimicrobial Properties : The thiazole component is known for its antimicrobial effects, making this compound a candidate for developing new antibiotics.
- Anticancer Activity : The indoline structure has demonstrated anticancer properties in various studies, potentially targeting specific cancer cell lines.
- Enzyme Inhibition : The acetamide group may play a role in inhibiting certain enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiazole-containing compounds, including derivatives of this compound). Results indicated that these compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Antimicrobial Activity
Research conducted by Zhang et al. explored the antimicrobial properties of thiazole derivatives. It was found that compounds with similar structural features exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further investigated as a potential antibiotic .
Case Study 3: Enzyme Inhibition
A study focused on enzyme inhibitors highlighted the potential of acetamide derivatives in modulating enzyme activity related to metabolic disorders. The findings suggested that compounds like this compound could serve as leads for developing new therapeutic agents targeting specific enzymes involved in disease pathways .
Mechanism of Action
The mechanism of action for 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific biological target. Generally, compounds with indole and thiazole rings can interact with enzymes, receptors, or DNA, potentially inhibiting or modulating their activity. The acetamide group may also play a role in binding to biological targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Thiazole-Acetamide Derivatives with Piperazine Substituents
describes compounds 13–18 , which replace the indolin group with piperazine derivatives. Key differences include:
- Bioactivity : Piperazine-linked compounds (e.g., 13 , 14 ) showed MMP inhibition, but the indolin group in the target compound may improve binding to hydrophobic enzyme pockets due to its fused bicyclic structure .
- Physicochemical Properties :
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 13 | 4-Methoxyphenylpiperazine | 422.54 | 289–290 |
| 14 | 4-Chlorophenylpiperazine | 426.96 | 282–283 |
| 15 | 4-Fluorophenylpiperazine | 410.51 | 269–270 |
| Target | 2-Methylindolin | ~450 (estimated) | Not reported |
The target compound’s higher molecular weight (estimated) and indolin group may reduce solubility compared to piperazine derivatives but enhance membrane permeability .
Triazole-Thiazole Hybrids
Compound 11c () incorporates a triazole-quinoxaline moiety instead of indolin. This modification increases polarity (evidenced by lower melting points: 265–267°C for 4h in vs. The target compound’s indolin group likely offers a balance between lipophilicity and metabolic stability.
Benzothiazole-Thiadiazole Derivatives
highlights 4g–4j , which feature benzothiazole and thiadiazole rings with urea linkages. These compounds exhibit antiproliferative activity, contrasting with the target compound’s hypothesized MMP inhibition. The urea group in 4g–4j introduces hydrogen-bonding capacity, whereas the indolin-oxoethyl group in the target may prioritize hydrophobic interactions .
Coumarin-Thiazole Acetamides
Compounds 6a–t () replace indolin with coumarin, a planar aromatic system. Coumarin’s extended conjugation increases UV absorption and may alter electron distribution, affecting binding to enzymatic targets. For instance, 6a (60% yield, yellow powder) showed moderate activity, suggesting that the indolin group in the target compound could offer superior steric compatibility with MMP active sites .
2-Oxoindoline Derivatives
reports 2-oxoindoline analogues (e.g., 15 , 18 ) with substituents like hydroxy and naphthyl groups. Compound 15 (5-methylindolin) shares the methylindolin motif with the target compound but lacks the thiazole-acetamide scaffold. This comparison underscores the importance of the thiazole ring in conferring rigidity and directing substituent orientation for target engagement .
Antimicrobial Thiazole Derivatives
’s 107a–p demonstrate that p-tolyl and m-tolyl acetamide substituents (as in the target compound) correlate with antibacterial activity (MIC: 6.25–12.5 μg/mL). However, the target’s indolin group may redirect bioactivity toward protease inhibition rather than antimicrobial effects, highlighting structure-activity relationship (SAR) nuances .
Key Structural and Functional Insights
- Thiazole Core : Essential for scaffold rigidity and π-π interactions in enzymatic binding pockets.
- Indolin Moiety : Enhances hydrophobicity and selectivity compared to piperazine or triazole groups.
- p-Tolyl Acetamide : Contributes to moderate lipophilicity, balancing solubility and membrane permeability.
Biological Activity
The compound 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS Number: 941921-99-9) is a complex organic molecule featuring various functional groups, including a thiazole ring and an indoline moiety. This structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 437.6 g/mol. The structure incorporates:
- Thiazole moiety : Known for its diverse biological activities.
- Indoline derivative : Associated with anticancer properties.
- Acetamide group : Enhances solubility and biological activity.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
Anticancer Activity
Several studies highlight the anticancer potential of thiazole and indole derivatives. For instance:
- Topoisomerase II Inhibition : Compounds structurally related to thiazoles have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks in cancer cells, particularly in A549 lung cancer cells .
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .
Data Summary and Research Findings
The following table summarizes key findings related to the biological activity of the compound:
| Biological Activity | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Topoisomerase II Inhibition | |
| Enzyme Inhibition | Acetylcholinesterase | |
| Antimicrobial | Broad-spectrum activity |
Case Studies
- Topoisomerase Inhibitors : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies found that certain derivatives exhibited promising antitumor activity with lower toxicity compared to established drugs like etoposide .
- Neuroprotective Agents : Compounds containing similar thiazole and indole structures were developed as potential neuroprotective agents targeting acetylcholinesterase, showing significant promise in enhancing cognitive function in animal models .
Q & A
Basic: What synthetic routes are recommended for preparing 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide, and how are intermediates characterized?
Answer:
The synthesis typically involves sequential coupling reactions:
- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the 2-methylindolin-1-yl-2-oxoethyl group via nucleophilic substitution or amidation, using coupling agents like EDC/HOBt in dichloromethane .
- Step 3: Thioether linkage formation between the thiazole and acetamide moieties using mercaptoacetic acid derivatives in the presence of NaH .
Intermediates are characterized using:
- TLC for reaction progress.
- NMR (¹H/¹³C) to confirm regiochemistry and purity (e.g., distinguishing thiazole C-H protons at δ 7.2–7.5 ppm) .
- HRMS for molecular ion verification .
Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) between synthetic batches be systematically resolved?
Answer:
Contradictions often arise from:
- Solvent polarity effects (e.g., DMSO-d₆ vs. CDCl₃ shifting indoline NH peaks) .
- Tautomerism in the thiazole ring (e.g., thione-thiol equilibria affecting S-CH₂ signals) .
Resolution strategies:
- Variable Temperature (VT) NMR to identify dynamic equilibria.
- 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., distinguishing p-tolyl aromatic protons from indoline resonances) .
- Comparative analysis with structurally validated analogs (e.g., methyl-substituted thiazoles from ) .
Basic: What spectroscopic and chromatographic methods are optimal for purity assessment?
Answer:
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) to detect impurities ≤0.1% .
- IR Spectroscopy : Confirm absence of unreacted carbonyl groups (e.g., 1680–1700 cm⁻¹ for amide C=O) .
- Elemental Analysis : Validate C/H/N/S ratios within ±0.3% of theoretical values .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s putative biological targets?
Answer:
- Step 1: Synthesize analogs with modifications to the:
- Indoline moiety (e.g., 5-Cl or 7-CH₃ substitutions to probe steric effects) .
- Thioether linker (e.g., replacing sulfur with oxygen to assess H-bonding) .
- Step 2: Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence polarization assays .
- Step 3: Perform molecular docking (AutoDock Vina) to map binding interactions (e.g., thiazole π-stacking with kinase active sites) .
Basic: What stability studies are critical for ensuring compound integrity during biological assays?
Answer:
- Thermal Stability : TGA/DSC to identify decomposition temperatures (e.g., >200°C indicates suitability for room-temperature storage) .
- Photostability : Expose to UV light (254 nm) for 48h; monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 1–10) for 24h; assess hydrolysis of the acetamide group by LC-MS .
Advanced: How can conflicting bioactivity results (e.g., IC₅₀ variability) across cell lines be reconciled?
Answer:
Variability may stem from:
- Cell permeability differences (e.g., P-gp overexpression in MDR1+ lines) .
- Metabolic degradation (e.g., CYP3A4-mediated oxidation of the indoline group) .
Mitigation approaches:
- Use of efflux inhibitors (e.g., verapamil) in viability assays .
- Stable isotope tracing (¹³C-labeled compound) to track metabolic fate via MS .
Basic: What computational tools are recommended for preliminary molecular modeling?
Answer:
- Geometry optimization : Gaussian09 (DFT/B3LYP/6-31G*) .
- Docking : AutoDock Vina with PDB structures (e.g., 4XD3 for kinase targets) .
- ADMET prediction : SwissADME for logP, BBB permeability, and CYP inhibition .
Advanced: What strategies optimize regioselectivity during thiazole ring functionalization?
Answer:
- Directing groups : Install a nitro group at C5 to bias electrophilic substitution at C2 .
- Microwave-assisted synthesis : Enhance kinetics for selective C4-acylation (e.g., 80°C, 30 min in DMF) .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive thiols during coupling .
Basic: How is the compound’s solubility profile determined, and what formulations improve bioavailability?
Answer:
- Solubility screening : Shake-flask method in PBS, DMSO, and simulated gastric fluid .
- Formulation : Nanoemulsions (e.g., Tween-80/ethanol/water) or cyclodextrin inclusion complexes to enhance aqueous solubility .
Advanced: What mechanistic studies elucidate the compound’s role in modulating protein-ligand interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
